![molecular formula C14H23NO4 B3002583 6-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid CAS No. 1824022-98-1](/img/structure/B3002583.png)

6-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

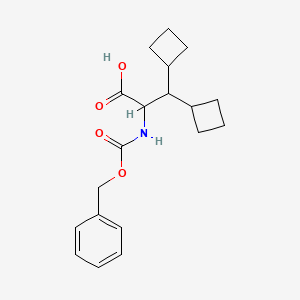

“6-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid” is a chemical compound with the CAS Number: 1824022-98-1 . It has a molecular weight of 269.34 . It is a carboxylic acid derivative of 6-azaspiro.

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-4-6-14(7-5-9)8-10(14)11(16)17/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Aplicaciones Científicas De Investigación

1. Functionalization and Oxygenation Pathways

Research by Galeotti et al. (2022) explored the oxygenation of cyclopropane-containing compounds, including 6-tert-butylspiro[2.5]octane, using hydrogen peroxide catalyzed by manganese complexes. This study reveals multiple pathways for the oxygenation of C(sp3)–H bonds, contributing to the development of synthetically useful C–H functionalization procedures (Galeotti et al., 2022).

2. Cycloaddition Reactions

Tsuno et al. (2006) investigated cycloaddition reactions involving 1,5,7-trioxaspiro[2.5]octane derivatives, leading to the formation of spiro compounds. This work provides insight into the synthesis of complex spiro compounds, which is relevant to the study of spiro[2.5]octane derivatives (Tsuno, Kondo, & Sugiyama, 2006).

3. Photochemical and Thermal Rearrangement

A study by Lattes et al. (1982) on the photochemical and thermal rearrangement of spirooxaziridines, including derivatives of spiro[2.5.] octane, provided experimental evidence supporting stereoelectronic control theory. This research has implications for understanding the mechanisms of complex organic reactions (Lattes et al., 1982).

4. Immunomodulatory Agents

Research by Refouvelet et al. (1994) on the synthesis of dioxothiadiazabicyclo[3.3.0]octanes and their spiro derivatives, including studies on their immunomodulatory properties, highlights the potential biomedical applications of spiro[2.5]octane derivatives (Refouvelet et al., 1994).

5. Conformationally Restricted Analogues

Chernykh et al. (2014) synthesized stereoisomers of spiro[3.3]heptane derivatives, which are analogues of glutamic acid. This research provides insights into the design of bioactive compounds using spiro[2.5]octane frameworks (Chernykh et al., 2014).

6. Exploratory Library Preparation

A study by Walters et al. (2002) reported the preparation of a novel spirocyclic template from tert-butoxycarbonyl-4-piperidone. This work contributes to the development of exploratory libraries for pharmaceutical research, utilizing spiro[2.5]octane frameworks (Walters, La, Deshmukh, & Omecinsky, 2002).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[2.5]octane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-4-6-14(7-5-9)8-10(14)11(16)17/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLAJPFWOQGYPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2(CC1)CC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone](/img/structure/B3002508.png)

![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3002510.png)

![2-Chloro-N-[(2-fluoro-5-methylpyridin-3-yl)methyl]acetamide](/img/structure/B3002512.png)

![2-Allyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3002515.png)

![Methyl 11-hydroxy-6,11-dihydrobenzo[c][1]benzoxepine-2-carboxylate](/img/structure/B3002521.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B3002523.png)